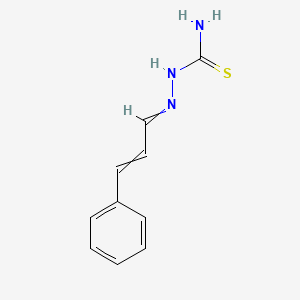

(Cinnamylideneamino)thiourea

Description

Contextualization within the Broader Field of Thiourea (B124793) Derivatives

Thiourea and its derivatives are a well-established class of organic compounds with a diverse array of applications in medicinal chemistry, agriculture, and materials science. sciencepublishinggroup.commdpi.com These compounds are characterized by the presence of a thiourea moiety, which plays a crucial role in their chemical reactivity and biological interactions. nih.gov The versatility of thiourea derivatives stems from the ease with which their structure can be modified, allowing for the fine-tuning of their properties for specific applications. mdpi.comresearchgate.net

The thiourea moiety, with the chemical formula (R₁R₂N)(R₃R₄N)C=S, is the defining feature of this class of compounds. mdpi.com It is structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution has a profound impact on the molecule's electronic properties and reactivity. The thiourea group can exist in two tautomeric forms: the thione form and the thiol form (isothiourea), with the thione form being more prevalent in aqueous solutions. mdpi.com

The nitrogen and sulfur atoms in the thiourea group are key to its functionality. They act as hydrogen bond donors and acceptors, enabling the formation of stable interactions with biological targets such as proteins and enzymes. nih.govrsc.org This ability to form hydrogen bonds is a critical factor in the diverse biological activities exhibited by thiourea derivatives. nih.gov Furthermore, the sulfur atom can coordinate with a wide range of metal ions, leading to the formation of stable metal complexes with enhanced biological properties. mdpi.comnih.gov

The structural flexibility of the thiourea moiety allows it to adopt various conformations, which is crucial for its interaction with different biological receptors. rsc.orgrsc.org The planarity of the acylthiourea moiety, for instance, is influenced by intramolecular hydrogen bonding between the N-H and C=O groups. conicet.gov.ar

This motif plays a significant role in modulating the biological and chemical properties of the parent thiourea molecule. The extended conjugation provided by the cinnamylidene group can influence the electronic properties of the entire molecule, potentially enhancing its reactivity and biological activity. The phenyl group can also participate in various intermolecular interactions, such as π-π stacking, which can be important for binding to biological targets. nih.gov

In organic synthesis, the cinnamylideneamino group provides a versatile handle for further chemical modifications. The C=N bond can be reduced to a single bond, or the aromatic ring can be substituted to create a library of related compounds with diverse properties. The synthesis of (Cinnamylideneamino)thiourea and its derivatives is typically achieved through a straightforward condensation reaction, making it an accessible scaffold for synthetic chemists. tarc.edu.mynih.gov

Structural Significance of the Thiourea Moiety

Interdisciplinary Research Trajectories for Thiourea-Based Architectures

The unique properties of thiourea-based compounds, including this compound, have led to their investigation in a wide range of interdisciplinary research fields. These include:

Medicinal Chemistry : Thiourea derivatives have shown promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov The ability to form metal complexes further expands their therapeutic potential. nih.gov

Materials Science : Thiourea derivatives are used in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org They have also been investigated as corrosion inhibitors and for the development of novel chemosensors. smolecule.com

Agricultural Chemistry : In agriculture, certain thiourea derivatives are utilized as herbicides and insect growth regulators. sciencepublishinggroup.comresearchgate.net

Analytical Chemistry : The ability of the thiourea moiety to bind with various ions makes it a useful component in the design of chemosensors for the detection of anions and cations in environmental and biological samples. nih.gov

The interdisciplinary nature of thiourea research highlights the versatility and importance of this class of compounds in modern science. conicet.gov.arresearchgate.net

Historical Development and Contemporary Relevance in Chemical Science

The history of thiourea dates back to 1873 when it was first synthesized by Marceli Nencki. nih.gov This discovery was a significant milestone, following the first synthesis of urea by Friedrich Wöhler in 1828, which challenged the doctrine of vitalism. nih.gov Since their discovery, urea and thiourea have become privileged structures in medicinal and synthetic chemistry. nih.gov

Initially, research on thiourea derivatives focused on their fundamental chemical properties and synthetic methodologies. Over time, the broad spectrum of their biological activities became apparent, leading to extensive investigations in medicinal chemistry. nih.govresearchgate.net Early examples of thiourea-containing drugs include the antitubercular agent thioacetazone. nih.gov

In contemporary chemical science, thiourea derivatives continue to be a major focus of research. The development of new synthetic methods allows for the creation of increasingly complex and diverse thiourea-based architectures. mdpi.comnih.gov Modern research is heavily focused on elucidating the structure-activity relationships of these compounds to design more potent and selective therapeutic agents. nih.govajol.info Furthermore, their application in materials science and catalysis is an expanding area of investigation. wikipedia.orgresearchgate.net The ongoing research into compounds like this compound underscores the enduring relevance of this class of molecules in addressing contemporary scientific challenges. smolecule.comuwc.ac.za

Interactive Data Tables

Synthesis of this compound Derivatives

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Cinnamaldehyde (B126680) | Thiosemicarbazide (B42300) | Condensation | This compound smolecule.comuwc.ac.za |

| Substituted Cinnamaldehyde | Thiosemicarbazide | Condensation | Substituted this compound nih.gov |

| Cinnamaldehyde | Substituted Thiosemicarbazide | Condensation | N-substituted this compound tarc.edu.my |

Reported Activities of this compound and Related Compounds

| Compound/Derivative | Activity | Research Finding |

| This compound | Anticancer | Shows cytotoxic activity against various cancer cell lines. uwc.ac.za |

| This compound | Antioxidant | Exhibits free radical scavenging activity. tarc.edu.my |

| Metal Complexes of this compound | Antibacterial | Metal complexation can enhance antibacterial properties. smolecule.com |

| Fluorinated this compound | Urease Inhibitor | Derivatives show potential as urease inhibitors. nih.gov |

| This compound | Corrosion Inhibitor | Can protect mild steel from corrosion in acidic environments. smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(cinnamylideneamino)thiourea |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14) |

InChI Key |

SHUQFXIRXYXNOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N |

Synonyms |

cinnamaldehyde thiosemicarbazone |

Origin of Product |

United States |

Precision Synthetic Methodologies and Reaction Pathways for Cinnamylideneamino Thiourea and Its Analogues

Strategies for the Synthesis of the Core (Cinnamylideneamino)thiourea Scaffold

The formation of the this compound scaffold is predominantly achieved through the condensation of cinnamaldehyde (B126680) with thiosemicarbazide (B42300). prepchem.comresearchgate.net This reaction is a straightforward and efficient method for generating the target compound. A typical procedure involves reacting equimolar amounts of cinnamaldehyde and thiosemicarbazide in a suitable solvent system, such as a mixture of ethanol (B145695) and water. prepchem.com Heating the mixture facilitates the reaction, leading to the precipitation of the product upon cooling. prepchem.com

Beyond this direct approach, the synthesis of thiourea (B124793) derivatives, in general, relies on several robust methodologies, including nucleophilic substitution reactions and the addition of amines to isothiocyanates, which are also applicable for creating analogues of this compound.

Nucleophilic substitution is a cornerstone of organic synthesis and provides a fundamental route to thioureas and their precursors. In the context of thiourea synthesis, the sulfur atom of a thiourea molecule can act as a nucleophile. pearson.com For instance, thiourea can react with an alkyl halide in a classic SN2 reaction to form an alkylisothiouronium salt intermediate. pearson.comjove.com This intermediate can then be hydrolyzed, typically under basic conditions, to yield a thiol. jove.com While not a direct route to N-substituted thioureas, this reactivity highlights the nucleophilic character of the sulfur in thiourea.

A more direct method for forming the C=S bond of the thiourea core involves the thionation of a corresponding urea (B33335) derivative using a sulfur-transfer reagent. Lawesson's reagent is a prime example, used to convert carbonyls, including those in ureas, into thiocarbonyls. bibliotekanauki.pl The mechanism involves a nucleophilic attack of the urea's carbonyl oxygen on the phosphorus of Lawesson's reagent, followed by a ring-opening and rearrangement cascade that ultimately replaces the oxygen atom with sulfur. bibliotekanauki.pl

The most common and direct synthesis for this compound itself is the condensation reaction between thiosemicarbazide and cinnamaldehyde. prepchem.comchemicalbook.com This reaction is initiated by the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of cinnamaldehyde, forming a carbinolamine intermediate which then dehydrates to yield the final imine product.

| Starting Material 1 | Starting Material 2 | Product | General Method | Reference(s) |

| Cinnamaldehyde | Thiosemicarbazide | This compound | Condensation | prepchem.comresearchgate.net |

| Urea | Lawesson's Reagent | Thiourea | Thionation | bibliotekanauki.pl |

| Alkyl Halide | Thiourea | Alkylisothiouronium Salt | Nucleophilic Substitution (SN2) | pearson.comjove.com |

The reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine is one of the most versatile and widely employed methods for synthesizing N,N'-disubstituted or trisubstituted thioureas. google.comijacskros.commdpi.com This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate group. uobabylon.edu.iq The process is generally efficient and high-yielding, and it allows for the introduction of a wide variety of substituents on the thiourea nitrogen atoms. google.comtandfonline.com

To synthesize analogues of this compound using this method, two primary pathways can be envisioned:

Reaction of a cinnamylidene-containing amine or hydrazine (B178648) derivative with a suitable isothiocyanate.

Reaction of cinnamyl isothiocyanate with an appropriate amine or hydrazine precursor.

For example, phenyl isothiocyanate is commonly used to react with various amines to generate a range of thiourea derivatives. uobabylon.edu.iqidosi.org The synthesis of isothiocyanates themselves can be achieved from primary amines by reacting them with carbon disulfide, often followed by treatment with a reagent like lead nitrate (B79036) to yield the final isothiocyanate. uobabylon.edu.iq This modularity makes the isothiocyanate route highly valuable for creating libraries of this compound analogues for structure-activity relationship studies.

Modern organic synthesis seeks to improve efficiency and expand molecular diversity through advanced strategies. For thioureas, these include multicomponent reactions (MCRs) and the use of novel reagents.

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of atom economy and operational simplicity. beilstein-journals.orgrasayanjournal.co.in A three-component reaction for synthesizing thioureas has been reported, involving an isocyanide, an aliphatic amine, and elemental sulfur, which proceeds under mild, often solvent-free conditions. mdpi.com

Another advanced approach involves using thiocarbamoyl benzotriazoles as safe and stable solid equivalents of isothiocyanates. rsc.org These precursors can be readily prepared and react with amines to form thioureas, avoiding the handling of volatile and often toxic isothiocyanates. rsc.org Furthermore, transition metal-free synthetic protocols are gaining prominence due to their reduced toxicity and environmental impact compared to metal-catalyzed pathways. rsc.org These advanced methods provide powerful tools for the synthesis of complex and functionally diverse this compound analogues.

Reaction of Isothiocyanates with Amine Precursors

Regioselective Synthesis and Stereochemical Control

The synthesis of substituted this compound analogues presents challenges related to regioselectivity and stereochemistry. The cinnamylidene moiety contains a C=C double bond, which can exist as either the E or Z isomer. Typically, the trans or E-isomer is thermodynamically more stable and is the predominant or exclusive product in many syntheses. sioc-journal.cn However, achieving selective synthesis of the less stable Z-isomer would require specific stereochemical control strategies, such as photochemical isomerization or the use of stereodirecting catalysts.

When unsymmetrical thiourea precursors are used, the question of regioselectivity arises. For instance, the addition of an unsymmetrical thiourea to an electrophile can occur at two different nitrogen atoms or the sulfur atom. Studies on the reaction of unsymmetrical thioureas with maleic acid derivatives have shown that the regioselectivity of the addition is influenced by a combination of steric factors, solvent polarity, and the nature of the electrophile. rsc.orgrsc.org For example, in reactions with N-arylmaleimides, increasing the size of an alkyl substituent on one of the thiourea nitrogens can favor the formation of isomers where that bulky group is positioned exo to the newly formed ring to minimize steric strain. rsc.org

Furthermore, the introduction of chirality into the molecule, for example by using chiral amines or aldehydes derived from natural sources like amino acids, can lead to diastereomeric products whose formation may be controlled. nih.gov Macrocyclic bis-thiourea derivatives have been developed as organocatalysts that can enforce stereochemical control in reactions by activating both the electrophile and nucleophile in a defined spatial arrangement, reminiscent of enzyme catalysis. nih.gov Such principles could be applied to control the stereochemical outcome of reactions involving the this compound scaffold.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of this compound and its analogues, key parameters to consider include solvent, temperature, catalyst, and reactant stoichiometry.

The classical synthesis of cinnamaldehyde thiosemicarbazone is often performed in a heated mixture of ethanol and water, which serves to dissolve the reactants and facilitate precipitation of the product upon cooling. prepchem.com One reported procedure involves heating on a steam bath for 30 minutes, followed by cooling to collect the product, with an additional crop of crystals obtained by concentrating the mother liquor. prepchem.com

In more general thiourea syntheses, systematic optimization has been shown to significantly impact outcomes. For instance, in a three-component synthesis of thioureas from an isocyanide, an amine, and sulfur, the reaction conditions were optimized by screening different solvents and temperatures. researchgate.net It was found that running the reaction at 80 °C in a water:acetonitrile mixture gave a high yield in a short time, whereas a lower temperature of 60 °C led to a significantly lower yield and a longer reaction time. researchgate.net Similarly, optimizing the stoichiometry of reactants in a multicomponent reaction for 1,3,5-triazine-2,4-dithione derivatives, which involves thiourea as a key building block, demonstrated that increasing the amount of thiourea significantly increased the product yield. beilstein-journals.org

| Parameter | Variation | Effect on Yield/Reaction Time | Context | Reference(s) |

| Temperature | 60 °C vs. 80 °C | Lower temperature resulted in lower yield and longer reaction time. | Thiourea synthesis from amine, isocyanide, and sulfur. | researchgate.net |

| Reactant Ratio | Increasing thiourea from 1.0 to 2.5 equivalents | Yield increased from 43% to 95%. | Three-component synthesis of a thiourea-derived heterocycle. | beilstein-journals.org |

| Solvent | Water vs. Water:Acetonitrile (9:1) | The solvent mixture improved the yield. | Thiourea synthesis from amine, isocyanide, and sulfur. | researchgate.net |

| Catalyst | Presence vs. Absence of piperidine (B6355638) | Piperidine used as a catalyst for Schiff's base formation. | Synthesis of (Cinnamylideneamino)-functionalized heterocycles. | idosi.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scirp.org These principles are increasingly being applied to the synthesis of thiourea derivatives to create more sustainable and environmentally benign methodologies.

A key aspect of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of thiourea derivatives has been successfully demonstrated in water, sometimes with the aid of a surfactant to promote micelle formation and enhance reactivity. acs.orgderpharmachemica.com For example, the synthesis of thiophenytoins from aryl thioureas was achieved using water as the solvent instead of the more hazardous ethanol. derpharmachemica.com

Solvent-free, or solid-state, reactions represent another important green approach. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, can often be performed without any bulk solvent, leading to reduced waste and simplified workups. rasayanjournal.co.in The synthesis of monosubstituted thioureas has been achieved via mechanochemical amination of thiocarbamoyl benzotriazoles, with the workup requiring only water. rsc.org Other green techniques applicable to thiourea synthesis include the use of microwave irradiation to accelerate reactions and reduce energy consumption, and ultrasound-assisted synthesis, which can enhance reaction rates and yields. mdpi.comrasayanjournal.co.inscirp.org These methods offer cleaner, faster, and more efficient alternatives to conventional synthetic protocols. rasayanjournal.co.in

Advanced Spectroscopic and Crystallographic Elucidation of Cinnamylideneamino Thiourea Structure

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations within (Cinnamylideneamino)thiourea.

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the azomethine group (C=N) and the disappearance of the carbonyl (C=O) band from the cinnamaldehyde (B126680) precursor.

Key vibrational frequencies observed in the FT-IR spectrum provide clear evidence for the compound's structure. The spectrum typically shows sharp bands in the 3450-3100 cm⁻¹ region, which are assigned to the asymmetric and symmetric stretching vibrations of the N-H bonds of the amino (NH₂) and imino (NH) groups. amazonaws.comtandfonline.com A prominent band appearing around 1580-1610 cm⁻¹ is characteristic of the azomethine (C=N) functional group, confirming the successful condensation between the aldehyde and the amino moieties. amazonaws.comresearchgate.net The presence of the thiourea (B124793) backbone is confirmed by bands corresponding to the C=S stretching vibration, which are typically observed in the regions of 1068 cm⁻¹ and 823-978 cm⁻¹. amazonaws.comresearchgate.netsemanticscholar.org Additionally, vibrations associated with the cinnamylidene fragment, such as the C=C stretching of the aromatic ring and the vinyl group, appear in the 1550-1594 cm⁻¹ range. researchgate.netsemanticscholar.org

Interactive Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν(N-H) of NH₂ and NH | 3422 - 3161 | amazonaws.com |

| ν(C=N) azomethine | 1607 - 1581 | amazonaws.comunipr.it |

| ν(C=C) aromatic/vinyl | ~1594 | researchgate.net |

| ν(C=S) thione | 972 - 1068 | amazonaws.comsemanticscholar.org |

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds that yield strong Raman signals. While specific Raman data for this compound is not extensively reported, the expected spectrum can be inferred from the analysis of related thiourea and cinnamaldehyde compounds. acs.orgchemicalbook.com The symmetric vibrations of the C=S bond in the thiourea moiety are expected to produce a distinct and intense Raman scattering band. Furthermore, the C=C stretching vibrations within the phenyl ring and the conjugated vinyl segment of the cinnamylidene group would be prominent in the Raman spectrum, providing valuable structural confirmation. Analysis of related complexes indicates that bands characterizing the vibrations of metal-sulfur bonds can be recorded in the low-frequency Raman region (ν < 400 cm⁻¹), which is relevant for studying coordination compounds of this compound. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum typically exhibits distinct absorption bands that correspond to different electronic transitions.

Cinnamaldehyde thiosemicarbazones generally show two main absorption bands. vulcanchem.com The first band, appearing in the range of 220–230 nm, is attributed to π→π* transitions within the aromatic system of the cinnamaldehyde moiety. vulcanchem.com The second, more informative band, is observed between 300–413 nm and corresponds to n→π* transitions of the C=N (azomethine) group and the conjugated enal system. vulcanchem.com The position and intensity of this second band can be influenced by substituents, with extended conjugation leading to a red-shift (a shift to longer wavelengths). vulcanchem.com

Studies on thiourea itself show absorption peaks around 202 nm and 235 nm, which are assigned to π→π* transitions of the carbon-nitrogen double bond and n→π* transitions involving the non-bonding electrons of the sulfur atom, respectively. researchgate.net In a related study, the UV-Vis spectrum of a thiourea solution in ethanol (B145695) showed an absorption range of 225 to 270 nm. mdpi.com The electronic spectra of ruthenium(III) complexes containing cinnamaldehyde thiosemicarbazone showed two charge transfer bands in the 360-265 nm region. tandfonline.com

Interactive Data Table: UV-Vis Absorption Data for this compound and Related Compounds

| Compound/Fragment | Absorption Band (nm) | Transition Type | Reference |

| Cinnamaldehyde Thiosemicarbazones | 220-230 | π→π* (aromatic) | vulcanchem.com |

| Cinnamaldehyde Thiosemicarbazones | 300-413 | n→π* (C=N, conjugated enal) | vulcanchem.com |

| Thiourea | ~202, ~235 | π→π* (C=N), n→π* (C=S) | researchgate.net |

| Thiourea in Ethanol | 225-270 | Not specified | mdpi.com |

| Ru(III)-Cinnamaldehyde Thiosemicarbazone Complexes | 360-265 | Charge Transfer | tandfonline.com |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₁N₃S, the expected molecular weight is approximately 205.28 g/mol . biosynth.comnih.gov

Electrospray ionization (ESI-MS) is a common technique for analyzing such compounds. In a study of cinnamaldehyde semicarbazone, a closely related compound, a molecular ion peak [M+H]⁺ was observed at m/z 189. vulcanchem.com The fragmentation pattern included losses of NH₂ (m/z 146) and CO (m/z 129), which are consistent with the semicarbazone structure. vulcanchem.com For (E)-cinnamaldehydethiosemicarbazone, an ESI-MS analysis showed a calculated m/z of 206.07 and a found value of 206.09. unipr.it

The fragmentation behavior of thiourea-based cross-linkers has been specifically studied to create characteristic fragment ions or constant neutral losses (CNLs) during tandem mass spectrometry. nih.gov This allows for the selective and sensitive analysis of derivatized peptides. nih.gov A study on the mass spectrometry of various ureas and thioureas indicated that tautomerism can be studied by this technique, with thio-derivatives showing noticeable imidolization. tsijournals.com For allylthiourea, the favored imidol form involves the N-substituted side, as evidenced by the observation of an [M-NH₃]⁺ fragment. tsijournals.com

Interactive Data Table: Mass Spectrometry Data for this compound and Related Fragments

| Ion | m/z (Daltons) | Description | Reference |

| [C₁₀H₁₁N₃S + H]⁺ | ~206 | Protonated molecular ion | unipr.it |

| [M-NH₂]⁺ | Varies | Loss of an amino group | vulcanchem.com |

| [M-SH]⁺ | Varies | Loss of a sulfhydryl group | tsijournals.com |

| [M-NH₃]⁺ | Varies | Loss of ammonia (B1221849) from imidol tautomer | tsijournals.com |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. For thiourea itself, single crystals grown from sulfuric acid solution were identified as orthorhombic. inoe.ro The modulated structure of thiourea has been analyzed in superspace groups P:P2₁ma:1̅1̅1 and P:Pnma:s1̅1. aps.org Pyridine-containing thiourea derivatives have been found to crystallize in the monoclinic space group P2₁/c. buu.ac.th The determination of the crystal system and space group is a fundamental step in solving the crystal structure and understanding the packing of molecules.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonds. Thiourea moieties are well-known as effective hydrogen bond donors and can form diverse hydrogen-bonded networks, which is a key aspect of crystal engineering. buu.ac.th

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) is particularly useful for assessing the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. openaccessjournals.comeltra.com This technique provides information about the decomposition and thermal stability of a substance. openaccessjournals.com For instance, TGA has been used to assess the thermal stability of polymers derived from cinnamaldehyde, showing that polymerization improved thermal stability compared to the monomer. usindh.edu.pk In a study of lead(II) halide cinnamaldehyde thiosemicarbazone complexes, TGA confirmed their suitability as single-source molecular precursors for the synthesis of PbS nanoparticles, although they decomposed at moderate temperatures. amazonaws.com The thermal stability of a cinnamic acid-urea crystal was found to be suitable for non-linear optical applications up to 180 °C. researchgate.net

Interactive Data Table: Thermal Analysis Data for Related Compounds

| Compound | Decomposition Temperature Range (°C) | Key Findings | Reference |

| Schiff base polymers of methylene (B1212753) bis(cinnamaldehyde) | 262-700 | Improved thermal stability upon polymerization. | usindh.edu.pk |

| Pb(II) halide cinnamaldehyde thiosemicarbazone complexes | Moderate | Suitable as single-source precursors for PbS nanoparticles. | amazonaws.com |

| Cinnamic acid–urea (B33335) crystal | Stable up to 180 | Suitable for non-linear optical applications. | researchgate.net |

Computational Chemistry and Theoretical Investigations of Cinnamylideneamino Thiourea Electronic and Molecular Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like (Cinnamylideneamino)thiourea. sciensage.infoarxiv.org DFT calculations are employed to determine the molecule's optimized geometry, electronic structure, and charge distribution, which are fundamental to understanding its reactivity and potential interactions. sciensage.infosemanticscholar.org Functionals like B3LYP are commonly used for such investigations, often in conjunction with basis sets like 6-31G or 6-311G, to provide a reliable description of the system. sciensage.infoccspublishing.org.cnukm.my

Below is a table of representative bond lengths for a closely related molecule, cinnamaldehyde (B126680) thiosemicarbazone, as determined by theoretical calculations.

| Parameter | Bond Length (Å) |

| C=S | 1.690 |

| C-N (Thiourea) | 1.338 |

| N-N | 1.370 |

| C=N | 1.291 |

| C-C (Alkene) | 1.450 |

| C=C (Alkene) | 1.352 |

| Data derived from theoretical calculations on cinnamaldehyde thiosemicarbazone, a structural isomer of this compound. researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. physchemres.orgscirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. nih.govscirp.orgirjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In thiourea (B124793) derivatives, the HOMO is often localized on the electron-rich thiourea moiety, particularly involving the sulfur and nitrogen lone pairs, while the LUMO is typically distributed over the conjugated system of the molecule. ukm.mymdpi.com For this compound, the extended conjugation from the phenyl ring through the cinnamylidene bridge to the thiourea group is expected to influence the energies of these orbitals significantly.

The table below presents calculated HOMO-LUMO energies and energy gaps for several related thiourea derivatives to illustrate the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole-containing thiourea derivative 1a | -6.180 | -3.140 | 3.040 |

| Thiazole-containing thiourea derivative 1d | -6.147 | -1.747 | 4.400 |

| Benzothiazolyl-benzoylthiourea (BBT) | -6.04 | -2.59 | 3.45 |

| Quinoline | -6.646 | -1.816 | 4.830 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| This data is compiled from DFT studies on various thiourea derivatives and related heterocyclic compounds to provide context. sciensage.infoukm.mynih.govscirp.org |

The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms (nitrogen and sulfur) with high electronegativity. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netnih.gov MEP maps illustrate the electrostatic potential on the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. semanticscholar.orgresearchgate.net

For thiourea derivatives, MEP surfaces typically show negative potential (red or yellow) concentrated around the sulfur and nitrogen atoms, identifying these as likely sites for electrophilic attack. semanticscholar.orgresearchgate.net Conversely, regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the N-H protons, making them susceptible to nucleophilic attack. semanticscholar.org The distribution of the frontier molecular orbitals (HOMO and LUMO) provides further detail. The HOMO is typically centered on the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting regions. physchemres.org This separation of the frontier orbitals is fundamental to the molecule's charge-transfer characteristics.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Energy Gaps)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. bonvinlab.orgmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and interacts with other molecules, such as solvents or surfaces. bonvinlab.orgresearchgate.net

This compound possesses several rotatable bonds, which allows it to adopt a variety of conformations in solution. Conformational analysis using MD simulations can explore the potential energy landscape of the molecule to identify low-energy, stable conformers and the energy barriers between them. longdom.orgnih.gov This is crucial for understanding its behavior in a dynamic environment. The simulations can reveal the preferred spatial arrangement of the phenyl ring relative to the thiourea group and the flexibility of the ethylenic bridge. nih.gov Properties such as the radius of gyration and root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess the stability of different conformations. bonvinlab.org

MD simulations are particularly valuable for investigating how molecules interact with surfaces, a process central to applications like corrosion inhibition and catalysis. rsc.org For instance, studies on the adsorption of thiourea derivatives on metal surfaces often employ MD simulations to elucidate the binding mechanism. researchgate.net These simulations can model the adsorption process of this compound onto a surface, such as mild steel, in an aqueous environment. rsc.org

The simulations can determine the preferred orientation of the molecule on the surface, with the electron-rich sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring, often playing a key role in the adsorption process through donor-acceptor interactions. nih.govmdpi.com By calculating the interaction and binding energies between the molecule and the surface, MD simulations can provide a quantitative measure of the adsorption strength, helping to explain, for example, its potential efficacy as a corrosion inhibitor. researchgate.netrsc.org

Conformational Analysis and Stability

Global and Local Chemical Reactivity Parameters

Global and local chemical reactivity parameters, derived from density functional theory (DFT), are essential for understanding the chemical behavior of a molecule. These descriptors quantify the molecule's stability, reactivity, and the specific sites at which chemical reactions are most likely to occur. nih.govmdpi.com

Ionization Potential and Electron Affinity

Ionization Potential (I) and Electron Affinity (A) are fundamental electronic properties that describe the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. Within the framework of DFT and according to Koopmans' theorem, these values can be approximated using the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

Ionization Potential (I) is approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential suggests the molecule is more likely to donate electrons.

Electron Affinity (A) is approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept electrons. mdpi.com

These parameters are crucial for predicting how this compound will behave in charge-transfer reactions. nih.gov

Table 1: Key Electronic and Reactivity Parameters

| Parameter | Formula (using Frontier Orbitals) | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is accepted; indicates electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to stability. |

Chemical Hardness and Softness

Chemical hardness (η) and softness (σ) are parameters that quantify the stability and reactivity of a molecule. nih.gov

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity: η = (I - A) / 2. In terms of frontier orbitals, this is half the HOMO-LUMO energy gap. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.govmdpi.com

Chemical Softness (σ) is the reciprocal of chemical hardness (σ = 1/η). A "soft" molecule has a small HOMO-LUMO gap, making it more polarizable and reactive. nih.gov

Fukui Indices for Electrophilic and Nucleophilic Sites

While global parameters describe the molecule as a whole, Fukui indices identify the reactivity of specific atomic sites within the molecule. mdpi.com Defined by Parr and Yang, the Fukui function measures the change in electron density at a given point when the total number of electrons in the molecule changes. faccts.de This allows for the identification of the most likely sites for electrophilic and nucleophilic attack.

f+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

f- : Indicates the site for an electrophilic attack (where an electron is donated).

f0 : Indicates the site for a radical attack. faccts.de

For a molecule like this compound, theoretical calculations would likely pinpoint the sulfur and nitrogen atoms as primary sites for electrophilic attack due to their high electron density and lone pairs of electrons. mdpi.comresearchgate.net Conversely, regions with lower electron density would be identified as susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.decomputabio.com It provides a clear picture of the charge distribution and is used to predict how a molecule will interact with other species, particularly in non-covalent interactions like drug-receptor binding. computabio.com

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Indicates regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like sulfur and nitrogen. researchgate.net

Blue : Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green : Represents areas of neutral or zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the sulfur atom of the thiourea group and the nitrogen atoms, highlighting these as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would likely be concentrated on the N-H protons, indicating their role as hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijnrd.org By establishing this correlation, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. analis.com.my The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. mdpi.com

The development of a QSAR model involves several steps:

Selection of a dataset of compounds with known activities.

Calculation of molecular descriptors that numerically represent the chemical structure. nih.gov

Development of a mathematical equation (model) that correlates the descriptors with the activity.

Validation of the model to ensure its robustness and predictive power. analis.com.my

Numerous studies on thiourea derivatives have successfully employed QSAR to explore their anticancer, antibacterial, and anti-HCV activities. nih.govanalis.com.mynih.gov

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net These descriptors are calculated from the 2D or 3D structure of the molecule and are the independent variables used in a QSAR model. ijnrd.org For a compound like this compound, a wide range of descriptors would be calculated to capture its physicochemical characteristics. These are typically grouped into several categories.

Table 2: Categories and Examples of Molecular Descriptors for QSAR

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Describe the basic composition and connectivity of the molecule. | Molecular Weight, Number of atoms, Number of N and S atoms, Number of rings. |

| Topological | Characterize the connectivity and branching of the molecular graph. | Connectivity indices, Wiener index, Balaban index. |

| Geometric | Describe the 3D aspects of the molecule. | Molecular surface area, Van der Waals volume, Molecular shape indices. |

| Electronic | Represent the electronic properties of the molecule. | HOMO/LUMO energies, Dipole moment, Partial charges, Electronegativity, Polarizability. nih.govresearchgate.net |

| Hydrophobic | Quantify the lipophilicity of the molecule. | LogP (octanol-water partition coefficient), Polar Surface Area (PSA). nih.gov |

| Thermodynamic | Relate to the thermodynamic properties of the molecule. | Heat of formation, Molar refractivity. |

The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. For thiourea derivatives, descriptors related to electronic properties, hydrophobicity, and steric factors have often been found to be significant in determining their biological activity. nih.govatlantis-press.com

Absence of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant lack of specific research focused on the computational and theoretical properties of the chemical compound this compound. Despite extensive investigation into the broader class of thiourea derivatives, detailed studies concerning the electronic structure, molecular properties, and predictive in vitro biological activity for this particular molecule are not present in the public domain.

While computational chemistry and theoretical investigations are robust fields for characterizing similar molecules, the data required to construct a scientifically accurate and detailed analysis for this compound, as per the specified outline, is currently unavailable. Research on other thiourea derivatives often includes in-depth analysis using methods like Density Functional Theory (DFT), but these findings are specific to the studied molecules and cannot be extrapolated to this compound.

Consequently, the generation of an article focusing solely on the computational chemistry, theoretical investigations, and predictive modeling for the biological activity of this compound cannot be fulfilled at this time. Such an article would necessitate specific data points, such as calculated electronic and molecular properties and results from predictive models, which are not found in existing research.

Coordination Chemistry of Cinnamylideneamino Thiourea and Its Metal Complexes

Design and Synthesis of Metal Complexes Featuring (Cinnamylideneamino)thiourea as a Ligand

The synthesis of metal complexes with this compound as a ligand is a field of active research, driven by the versatile coordination properties of the thiourea (B124793) moiety. The design of these complexes often involves reacting the ligand with various metal salts under controlled conditions to achieve desired coordination geometries and properties.

Coordination Modes of the Thiourea Moiety (Monodentate, Bidentate, Polydentate)

The thiourea functional group within this compound offers multiple donor sites, leading to various coordination modes. These modes are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Coordination: The most common monodentate coordination occurs through the sulfur atom of the thiocarbonyl group (C=S). This is due to the soft nature of the sulfur atom, which shows a strong affinity for soft transition metal ions. In this mode, the ligand acts as a neutral molecule. Another possibility is monodentate coordination through a deprotonated nitrogen atom, resulting in an anionic ligand.

Bidentate Coordination: this compound can also act as a bidentate ligand, chelating to a metal center through two donor atoms. A common bidentate mode involves coordination through the sulfur atom and one of the nitrogen atoms of the thiourea group, forming a stable chelate ring. This mode often occurs after the deprotonation of the nitrogen atom, making the ligand anionic. Bidentate coordination can also potentially involve the sulfur atom and an oxygen atom if other functional groups are present.

Polydentate and Bridging Coordination: In some instances, thiourea derivatives can exhibit polydentate behavior, coordinating to a single metal center through more than two donor sites. Furthermore, they can act as bridging ligands, connecting two or more metal centers. This can lead to the formation of polynuclear complexes with interesting structural and magnetic properties. A bridging mode involving the sulfur atom connecting two metal centers (M-S-M) has been reported.

Complexation with Transition Metal Ions (e.g., Co(II), Cu(II), Ni, Pd, Pt, Zn, Cd, Hg, Au, Ag)

This compound and its derivatives readily form complexes with a wide range of transition metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction, pH, and temperature can influence the final product.

The interaction of thiourea derivatives with various transition metals has been extensively studied:

Cobalt (Co(II)), Nickel (Ni(II)), and Copper (Cu(II)): Complexes with these first-row transition metals are common. For instance, the reaction of a bis(thiourea) ligand with CoCl₂ and CuCl₂ has been shown to yield complexes with square planar and octahedral geometries, respectively.

Palladium (Pd) and Platinum (Pt): These heavier group 10 metals also form stable complexes with thiourea ligands. The coordination chemistry often involves square planar geometries.

Zinc (Zn), Cadmium (Cd), and Mercury (Hg): As group 12 metals, they readily coordinate with the soft sulfur donor of the thiourea moiety.

Gold (Au) and Silver (Ag): The affinity of these precious metals for sulfur makes thiourea derivatives excellent ligands for their complexation. Studies have shown that gold complexes can exhibit linear or three-coordinate geometries, while silver complexes often adopt tetrahedral geometries with the ligand acting as a P^S chelate (in cases where a phosphine (B1218219) group is present).

Structural Characterization of Metal Complexes

For example, structural characterization of complexes with a sterically hindered thiourea ligand has revealed tetrahedral geometries for Co(II) and Zn(II) complexes, while Pd(II) complexes adopt a square planar geometry. In some cases, the presence of intermolecular and intramolecular hydrogen bonding plays a significant role in the crystal packing. Hirshfeld surface analysis can be employed to investigate these intermolecular interactions within the crystal lattice.

Spectroscopic Investigations of Ligand-Metal Interactions

Spectroscopic techniques are invaluable for probing the interaction between this compound and metal ions upon complexation.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon coordination provide strong evidence of complex formation. A key indicator is the shift in the ν(C=S) stretching frequency. A shift to a lower wavenumber suggests coordination through the sulfur atom. Conversely, a shift in the ν(C-N) band to higher frequencies indicates an increase in the double bond character of the C-N bond, further supporting sulfur coordination. The disappearance or shift of the ν(N-H) stretching vibration can indicate deprotonation and coordination through a nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In ¹H NMR, a downfield shift of the N-H proton signal upon complexation can suggest coordination through the sulfur atom. The disappearance of the N-H signal is a strong indication of deprotonation and N,S-bidentate coordination. In ¹³C NMR, a significant shift in the resonance of the thiocarbonyl carbon (C=S) upon complexation provides direct evidence of its involvement in bonding.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes can reveal information about the coordination geometry and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV-Vis region, are characteristic of the coordination of the sulfur donor to the metal center. The d-d transitions of the metal ion, though often weak, can provide insights into the geometry of the complex.

Below is a table summarizing typical spectroscopic data for thiourea-metal complexes:

| Spectroscopic Technique | Key Observation | Interpretation |

| Infrared (IR) | Shift of ν(C=S) to lower frequency | Coordination via sulfur atom |

| Shift of ν(C-N) to higher frequency | Increased C-N double bond character | |

| Disappearance/shift of ν(N-H) | Deprotonation and coordination via nitrogen | |

| NMR (¹H) | Downfield shift of N-H proton | Coordination via sulfur atom |

| Disappearance of N-H proton signal | Deprotonation and N,S-bidentate coordination | |

| NMR (¹³C) | Shift of C=S carbon resonance | Involvement of thiocarbonyl group in bonding |

| UV-Visible | Ligand-to-Metal Charge Transfer (LMCT) bands | Sulfur-to-metal coordination |

| d-d transitions | Information on coordination geometry |

Electrochemical Behavior and Redox Properties of Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior and redox properties of this compound complexes. CV can provide information about the oxidation and reduction potentials of the

Mechanistic Investigations of Biological Activities of Cinnamylideneamino Thiourea Derivatives in Vitro Focus

Antimicrobial Activity Mechanistic Studies (In Vitro)

Thiourea (B124793) derivatives have demonstrated a broad spectrum of antimicrobial activities. Mechanistic studies reveal that these compounds can disrupt essential microbial processes through various modes of action.

The antibacterial action of thiourea derivatives is often attributed to their ability to interfere with critical bacterial enzymes and structures. The nucleophilic nature of the sulfur and nitrogen atoms in the thiourea moiety may facilitate penetration through the bacterial cell wall, allowing the compound to reach its intracellular targets. primescholars.com The core structure, featuring C=S and NH groups, can be protonated under acidic conditions, enabling interactions with carboxyl and phosphate (B84403) groups on the bacterial membrane surface, thereby enhancing their activity. nih.gov

Enzyme Inhibition: Molecular docking studies have predicted that thiourea derivatives can target enzymes crucial for bacterial survival. One key mechanism involves the inhibition of enzymes responsible for the biosynthesis of the bacterial cell wall, such as Penicillin-Binding Protein 2a (PBP2a), which is vital for cell wall synthesis in resistant bacteria like MRSA. fip.orgfip.org Other potential enzyme targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov Additionally, some derivatives have shown potential to inhibit enoyl-acyl carrier protein reductase (FabI), an enzyme involved in fatty acid synthesis. mdpi.com Dihydrofolate Reductase (DHFR), a key enzyme in folate synthesis, has also been identified as a target, with some thiourea-uracil derivatives showing potent inhibitory action. nih.gov

Table 1: Predicted Antibacterial Enzyme Targets of Thiourea Derivatives

| Target Enzyme | Function | Bacterial Species Example | Reference |

|---|---|---|---|

| Penicillin-Binding Protein 2a (PBP2a) | Cell Wall Synthesis | Staphylococcus aureus (MRSA) | fip.org, fip.org |

| DNA Gyrase / Topoisomerase IV | DNA Replication & Repair | Escherichia coli, Staphylococcus aureus | nih.gov |

| Enoyl-ACP Reductase (FabI) | Fatty Acid Biosynthesis | Escherichia coli | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Folic Acid Synthesis | Staphylococcus aureus | nih.gov |

The antifungal mechanisms of thiourea derivatives are multifaceted, primarily involving the disruption of the fungal cell wall and membrane integrity. The inhibitory mechanism is often based on the ability of the thiourea functional group to form hydrogen bonds and electrostatic interactions with essential fungal enzymes. mdpi.com

Cell Wall and Membrane Disruption: A primary mode of action is the interference with fungal cell wall biosynthesis. mdpi.com Molecular docking studies suggest that these compounds can target key enzymes in this pathway, such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov Inhibition of these enzymes disrupts the production of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com The reduction in ergosterol content compromises the integrity of the cell membrane, leading to fungal cell death. mdpi.complos.org Studies have shown that treatment with certain derivatives leads to a significant decrease in ergosterol levels and a corresponding upregulation of genes involved in its synthesis (ERG1, ERG7, ERG11), indicating a cellular response to the inhibition. mdpi.com

Bacterial and fungal biofilms are structured communities of microbes encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antimicrobial agents. nih.gov Thiourea derivatives have shown promise in inhibiting the formation of these biofilms. mdpi.commdpi.com

The process of biofilm formation involves several key stages, including initial cell attachment to a surface, irreversible adhesion, microcolony formation, and maturation. mdpi.commdpi.com Anti-biofilm agents can interfere with any of these stages. The mechanism for thiourea derivatives is thought to involve the disruption of signaling pathways crucial for biofilm development, such as quorum sensing, and interference with the production of the extracellular polymeric substance (EPS) matrix. mdpi.comnih.govmdpi.com The ability of the thiourea group to form hydrogen bonds and interact electrostatically with key enzymes can disrupt the synthesis of matrix components and prevent the formation of a mature biofilm structure. mdpi.com

Antifungal Mechanisms

Anticancer and Cytotoxic Activity Mechanisms (In Vitro)

Thiourea derivatives have been investigated for their potential as anticancer agents, with in vitro studies revealing several mechanisms through which they exert cytotoxicity against cancer cell lines. nih.govnih.govsemanticscholar.org These compounds can induce programmed cell death (apoptosis) and interfere with enzymes that are overactive in cancer cells. nih.govsemanticscholar.orgfrontiersin.orgnih.gov

A significant mechanism of anticancer activity for thiourea derivatives is the inhibition of sirtuins, a class of NAD+-dependent deacetylase enzymes. nih.gov Sirtuin 2 (SIRT2), in particular, has been identified as a therapeutic target in cancer, and many thiourea-based compounds act as potent, mechanism-based inhibitors of this enzyme. nih.govnih.govbiorxiv.org

The inhibition mechanism involves the thiourea moiety mimicking the natural thioacyl group of a substrate. frontiersin.org In the presence of SIRT2 and its co-substrate NAD+, the thiourea-containing inhibitor forms a stable, covalent intermediate that occupies the enzyme's active site. nih.govfrontiersin.org This stalls the catalytic cycle and effectively blocks the enzyme's deacylase activity. frontiersin.org Several thiourea derivatives have been developed that show high potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1. nih.govfrontiersin.org For instance, in HCT-116 colorectal cancer cells, these selective inhibitors increase the acetylation of the SIRT2 substrate α-tubulin without affecting the acetylation of the SIRT1 substrate p53. nih.govfrontiersin.org

Table 2: In Vitro SIRT2 Inhibition by Thiourea Derivatives

| Compound | IC₅₀ (µM) | Selectivity (vs. SIRT1) | Cell Line Example | Reference |

|---|---|---|---|---|

| AF8 | 0.061 | 180-fold | HCT-116 | frontiersin.org |

| AF10 | 0.15 | >167-fold | HCT-116 | nih.gov |

| AF12 | 0.08 | >313-fold | HCT-116 | nih.gov |

| TM | 0.04 | 650-fold | HCT-116 | frontiersin.org |

Another key cytotoxic mechanism is the direct interaction of thiourea derivatives with DNA. nih.govnih.gov These interactions can disrupt DNA structure and function, ultimately leading to cell death. The thiourea group is known to be a strong hydrogen bond donor, capable of interacting with the phosphate groups of nucleic acids. rsc.org

Studies combining theoretical (molecular docking) and experimental techniques (spectroscopy, electrochemistry) have been used to characterize these interactions. nih.gov For example, bis-acyl-thiourea derivatives have been shown to bind to DNA through a mixed mode, likely involving intercalation and groove binding. nih.gov The binding strength of these interactions has been quantified through various parameters:

Binding Constant (K_b): This value indicates the affinity of the compound for DNA. Higher K_b values signify stronger binding.

Gibbs Free Energy Change (ΔG): A negative ΔG value indicates that the binding process is spontaneous.

Furthermore, fluorescence quenching experiments with ethidium (B1194527) bromide (EB), a known DNA intercalator, support this binding mechanism. nih.gov When a thiourea derivative binds to DNA, it can displace the EB, causing a decrease in fluorescence intensity. nih.gov Agarose gel electrophoresis has also shown that binding of these compounds to DNA increases its molecular weight, slowing its migration through the gel. nih.gov These direct interactions can cause significant DNA damage, triggering apoptotic pathways in cancer cells. frontiersin.orgnih.gov

Table 3: DNA Binding Parameters for Bis-Acyl-Thiourea Derivatives

| Compound | Binding Constant (K_b) (M⁻¹) | Binding Mode | Technique | Reference |

|---|---|---|---|---|

| UP-1 | 1.83 x 10³ | Mixed Mode | UV-Vis Spectroscopy | nih.gov |

| UP-2 | 2.14 x 10³ | Mixed Mode | UV-Vis Spectroscopy | nih.gov |

| UP-3 | 2.37 x 10³ | Mixed Mode | UV-Vis Spectroscopy | nih.gov |

| QTMP | Not Quantified | Electrostatic Interaction | Fluorescence Quenching | nih.gov |

Microtubule Dynamics Disruption

The cytoskeleton's microtubule network is essential for numerous cellular functions, including cell division, motility, and maintaining cell morphology. nih.govnih.gov The continuous assembly and disassembly of microtubules, a process known as dynamic instability, is crucial for their function. frontiersin.orgplos.org Disruption of these dynamics can lead to cell cycle arrest and apoptosis, making microtubules a key target in cancer therapy. frontiersin.org

In vitro studies have demonstrated that various chemical agents can interfere with microtubule dynamics. nih.govbiorxiv.org For instance, the aqueous extract of cigarette smoke has been shown to disrupt the microtubule network in human lung epithelial cells, inhibit tubulin polymerization, and induce tubulin degradation. nih.gov This interference with microtubule structure and function affects cellular processes like proliferation and migration. nih.gov While the broader class of thiourea derivatives is explored for various biological activities, specific research detailing the direct interaction and disruption of microtubule dynamics by (Cinnamylideneamino)thiourea derivatives is an emerging area of investigation. The general principle involves compounds binding to tubulin, thereby inhibiting its polymerization or depolymerization and disrupting the delicate balance of microtubule dynamics necessary for cell survival. nih.govfrontiersin.org

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a regulated process essential for removing damaged or unwanted cells. aging-us.com It can be initiated through two primary pathways: the extrinsic (death receptor-dependent) and the intrinsic (mitochondrial) pathway. researchgate.netscielo.org.ar Both pathways converge on the activation of caspases, a family of proteases that execute the cell death program. scielo.org.arnih.gov

The extrinsic pathway is triggered by the binding of extracellular death ligands (like TNF-α or FasL) to their corresponding cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspase-8. researchgate.net The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or endoplasmic reticulum (ER) stress, which lead to mitochondrial outer membrane permeabilization (MOMP). scielo.org.arnih.gov This results in the release of pro-apoptotic factors like cytochrome c, which activates caspase-9. scielo.org.ar

Thiourea derivatives have been investigated for their ability to induce apoptosis in various cell lines. The mechanisms often involve the modulation of key proteins in these pathways. For example, the induction of apoptosis can occur through the regulation of pro- and anti-apoptotic members of the Bcl-2 family, which are central regulators of the intrinsic pathway. nih.gov Furthermore, some compounds can trigger apoptosis by inducing ER stress or activating specific signaling cascades like the p38 MAPK pathway. nih.gov The stimulation of the extrinsic pathway can also be a viable strategy, as it may overcome resistance to therapies that rely on inducing DNA damage. aging-us.com

Antioxidant Activity Mechanisms (In Vitro)

Thiourea derivatives are recognized for their antioxidant properties, primarily through their ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to neutralize reactive oxygen species (ROS).

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of compounds. hueuni.edu.vn In this assay, the stable free radical DPPH, which has a deep violet color, is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. hueuni.edu.vn The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the tested compound. hueuni.edu.vnbiomedres.us

Numerous studies have demonstrated the DPPH radical scavenging activity of various thiourea derivatives. hueuni.edu.vnresearchgate.netmdpi.com The efficiency of this scavenging activity is often dependent on the specific chemical structure of the derivative, such as the nature and position of substituents on the aromatic rings. mdpi.comuobaghdad.edu.iq For example, some studies have shown that the presence of certain functional groups can significantly enhance antioxidant potential. researchgate.netmdpi.com The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a standard measure of this activity. hueuni.edu.vnbiomedres.us

Table 1: In Vitro Antioxidant Activity of Select Thiourea Derivatives

| Compound/Derivative | Assay | Finding | Source |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH & ABTS | Showed higher activity in scavenging DPPH and ABTS radicals compared to other tested derivatives. | hueuni.edu.vn |

| Diphenylthiourea (DPTU) | DPPH | Exhibited strong DPPH scavenging activity with an IC50 value of 0.710 ± 0.001 mM. | hueuni.edu.vn |

| Benzoylthiourea (BPTU) | DPPH | Showed weaker DPPH scavenging activity with an IC50 value of 11.000 ± 0.015 mM. | hueuni.edu.vn |

| Ortho-methylated thiourea derivative (SB2) | DPPH, FRAP, TEAC | Exhibited the highest antioxidant effects compared to other tested methylated derivatives. | mdpi.com |

| 4-methoxybenzoyl thiourea derivative 8 | DPPH | Had the greatest antioxidant activity among the ten new derivatives synthesized. | uobaghdad.edu.iq |

Antiprotozoal Activity Mechanisms (In Vitro)

Thiourea derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents, particularly against parasites like Leishmania. mdpi.comnih.gov Leishmaniasis is a disease caused by protozoa of the genus Leishmania, and the development of new effective treatments is a priority due to limitations of current therapies. nih.gov

The life cycle of Leishmania includes two main stages: the flagellated promastigote form found in the insect vector and the non-motile amastigote form that resides within host macrophages. mdpi.com Effective antileishmanial drugs must be able to target these parasitic forms. In vitro studies have shown that certain thiourea derivatives can effectively inhibit the growth of both promastigotes and intracellular amastigotes of species like Leishmania amazonensis and Leishmania major. mdpi.comnih.gov The activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50). A high selectivity index (the ratio of cytotoxicity against host cells to antiparasitic activity) is also a crucial parameter, indicating that the compound is more toxic to the parasite than to the host cells. nih.govnih.gov

Table 2: In Vitro Antileishmanial Activity of Select Thiourea Derivatives

| Compound/Derivative | Parasite Species | Target Stage(s) | Key Finding | Source |

|---|---|---|---|---|

| Compound 3e (N,N'-disubstituted thiourea) | L. amazonensis | Promastigotes & Amastigotes | IC50 of 4.9 ± 1.2 µM; over 80-fold selectivity. | mdpi.comnih.gov |

| Compound 5i (Piperazine thiourea) | L. amazonensis | Promastigotes & Amastigotes | IC50 of 1.8 ± 0.5 µM; selectivity index of approximately 70. | mdpi.comnih.gov |

| Compound 11 (Thiourea derivative) | L. major | Promastigotes | IC50 of 121.56 ± 1.41 µM after 48 hours. | mdpi.com |

| Thiourea 1 (N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thiourea) | L. amazonensis | Promastigotes & Amastigotes | IC50 of 54.14 µM for promastigotes and 70 µM for amastigotes. | nih.gov |

| Thiourea 1 in PLGA Nanoparticles | L. amazonensis | Intracellular Amastigotes | Preserved IC50 against amastigotes (1.46 ± 0.09 µg/mL) with reduced macrophage cytotoxicity. | nih.gov |

Antiviral Activity Mechanisms (In Vitro)

The thiourea scaffold is recognized for its potential in developing new antiviral agents. nih.gov Derivatives have been synthesized and evaluated against a range of viruses, demonstrating the versatility of this chemical class in antiviral drug discovery. nih.govnih.govbiorxiv.org

In vitro studies are crucial for the initial screening and mechanistic understanding of these potential antiviral drugs. These assays typically involve cell-based systems where the ability of a compound to inhibit viral replication is measured. For instance, a cell-based Hepatitis C Virus (HCV) subgenomic replicon assay is used to evaluate anti-HCV activity. nih.gov For SARS-CoV-2, assays may target the inhibition of the interaction between the virus's spike protein and the human ACE2 receptor. nih.gov Similarly, for Hepatitis B Virus (HBV), cell lines like HepG2.2.15, which support HBV replication, are used to test the efficacy of new compounds. biorxiv.org The results from these studies, often expressed as EC50 (half-maximal effective concentration) or percentage of inhibition, help identify the most potent and promising candidates for further development. nih.govnih.gov

Table 3: In Vitro Antiviral Activity of Select Thiourea Derivatives

| Compound/Derivative | Virus | Assay/Target | Key Finding | Source |

|---|---|---|---|---|

| Thiourea derivative (10) | Hepatitis C Virus (HCV) | Cell-based subgenomic replicon assay | Identified as the most potent anti-HCV inhibitor with an EC50 of 0.047 µM and a selectivity index of 596. | nih.gov |

| BB IV-46 | SARS-CoV-2 | Inhibition of RBD–ACE2 attachment | Strong impairment of RBD–ACE2 attachment with 95.73 ± 1.79% inhibition. | nih.gov |

| BB V-19 | SARS-CoV-2 | Inhibition of RBD–ACE2 attachment | Inactive with only 50.90 ± 0.84% inhibition. | nih.gov |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Inhibition of HBV Replication in HepG2.2.15 cells | Exhibited strong antiviral activity comparable to Entecavir; non-cytotoxic up to 320µM. | biorxiv.org |

| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) | Hepatitis B Virus (HBV) | Inhibition of HBV Replication in HepG2.2.15 cells | Effectively inhibited HBV replication. | biorxiv.org |

Viral Replication Cycle Interference (e.g., SARS-CoV-2 RBD-ACE2 Attachment Inhibition)

The entry of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) into host cells is a critical first step in its replication cycle and is primarily mediated by the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com This attachment is a key determinant of the virus's infectivity. mdpi.com Consequently, inhibiting the RBD-ACE2 interaction presents a promising therapeutic strategy to block viral entry and prevent infection. nih.govfrontiersin.org Small-molecule inhibitors that target this protein-protein interface are of significant interest as they could function similarly to neutralizing antibodies but with the advantages of oral bioavailability and lower potential for immunogenicity. mdpi.com

While direct in vitro studies on "this compound" specifically inhibiting the SARS-CoV-2 RBD-ACE2 interaction are not extensively documented in the reviewed literature, the broader class of thiourea derivatives has been a subject of interest in the development of various biologically active agents. nih.govrsc.orgjrespharm.com The mechanism of action for inhibitors targeting the RBD-ACE2 interface involves binding to either the viral RBD or the human ACE2 receptor, thereby sterically hindering their association. nih.govfrontiersin.org For instance, some identified small molecules modulate the ACE2 receptor to inhibit its interaction with the spike protein without affecting its normal physiological enzymatic activity. nih.gov This approach is advantageous as it may remain effective against emerging viral variants with mutations in the spike protein. nih.gov

The exploration of diverse chemical scaffolds, including those incorporating thiourea moieties, is an active area of research for identifying novel viral entry inhibitors. mdpi.com The potential for this compound and its derivatives to interfere with the viral replication cycle, specifically through the inhibition of RBD-ACE2 attachment, warrants further investigation. Such studies would typically involve in vitro assays, such as enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR), to quantify the inhibitory effect on the protein-protein interaction.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Urease)

This compound and its related derivatives have been the subject of in vitro studies to evaluate their potential as enzyme inhibitors, particularly against α-glucosidase and urease. These enzymes are significant targets in the management of metabolic disorders and infectious diseases, respectively.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in type 2 diabetes. Several studies have demonstrated the α-glucosidase inhibitory potential of various thiourea derivatives. For instance, a series of thiourea derivatives based on 3-aminopyridin-2(1H)-ones were synthesized and evaluated for their anti-diabetic activity. nih.gov Notably, some of these compounds exhibited inhibitory activity against α-glucosidase that was comparable to or even exceeded that of the standard drug, acarbose. nih.govresearchgate.netsemanticscholar.org The inhibitory concentrations (IC₅₀) of selected thiourea derivatives against α-glucosidase are presented in the table below.

| Compound Name | IC₅₀ (mM) nih.govsemanticscholar.org | Standard (Acarbose) IC₅₀ (mM) nih.govsemanticscholar.org |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 | 11.96 |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | 11.96 |

| Compound 8a | 16.64 | 11.96 |

| Compound 8b | 19.79 | 11.96 |

| Compound 9b | 21.79 | 11.96 |

The data indicates that the structural features of the thiourea derivatives play a crucial role in their inhibitory activity. For example, certain alkyl and phenyl thiourea derivatives showed higher potency compared to their acetyl or benzoyl counterparts. nih.govresearchgate.net

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is implicated in the pathogenesis of various conditions, including peptic ulcers caused by Helicobacter pylori and the formation of infection-induced urinary stones. nih.govrsc.org Consequently, urease inhibitors are of significant therapeutic interest. Thiourea and its derivatives have been extensively investigated as potent urease inhibitors, often exhibiting greater activity than the standard inhibitor, thiourea itself. nih.govdergipark.org.tr

In one study, a series of urea and thiourea derivatives of tryptamine (B22526) were synthesized and showed good inhibitory potential against urease, with some compounds being more active than the standard. nih.gov Kinetic studies revealed that some of these derivatives acted as non-competitive inhibitors. nih.gov Another study on a different set of thiourea derivatives also reported good to moderate urease inhibitory activity. nih.gov The IC₅₀ values for selected thiourea derivatives against urease are summarized in the table below.

| Compound Name | IC₅₀ (µM) nih.gov | Standard (Thiourea) IC₅₀ (µM) nih.gov |

| Tryptamine-derived thiourea (Compound 14) | 11.4 ± 0.4 | 21.2 ± 1.3 |

| Tryptamine-derived thiourea (para-chloro Compound 16) | 13.7 ± 0.9 | 21.2 ± 1.3 |

| Thiourea derivative (Compound 1) | 10.11 ± 0.11 | 27.0 ± 0.5 (Acetohydroxamic acid) nih.gov |

The inhibitory mechanism of thiourea derivatives is thought to involve the chelation of the nickel ions in the active site of the urease enzyme by the sulfur atom of the thiourea moiety. dergipark.org.tr The structure-activity relationship studies suggest that the nature and position of substituents on the aryl part of the molecules significantly influence their urease inhibitory potency. nih.gov